![molecular formula C15H19NO6 B14004440 Diethyl [1-(4-nitrophenyl)ethyl]propanedioate CAS No. 37556-09-5](/img/structure/B14004440.png)
Diethyl [1-(4-nitrophenyl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate is an organic compound with the molecular formula C15H19NO6 It is a derivative of diethyl malonate, where the malonate moiety is substituted with a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate typically involves the alkylation of diethyl malonate with 1-(4-nitrophenyl)ethyl bromide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 1-(4-nitrophenyl)ethyl bromide to form diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Diethyl malonate and 4-nitrophenylacetic acid.
Reduction: Diethyl 2-[1-(4-aminophenyl)ethyl]propanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate depends on its chemical reactivity. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis. The compound can interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester without the nitrophenyl group.
Diethyl 2-(4-nitrophenyl)malonate: Similar structure but with different substitution pattern.
Ethyl 2-(4-nitrophenyl)acetate: Contains a nitrophenyl group but lacks the malonate moiety.
Uniqueness
Diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate is unique due to the presence of both the nitrophenyl group and the malonate moiety
Propiedades
Número CAS |
37556-09-5 |
|---|---|
Fórmula molecular |
C15H19NO6 |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
diethyl 2-[1-(4-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C15H19NO6/c1-4-21-14(17)13(15(18)22-5-2)10(3)11-6-8-12(9-7-11)16(19)20/h6-10,13H,4-5H2,1-3H3 |
Clave InChI |
IHEKCIFQDKKXHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
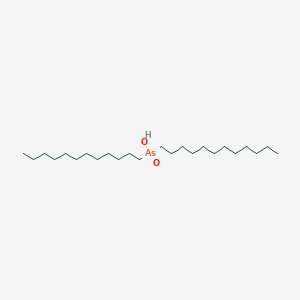
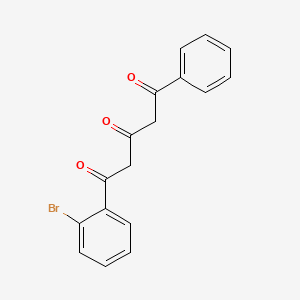
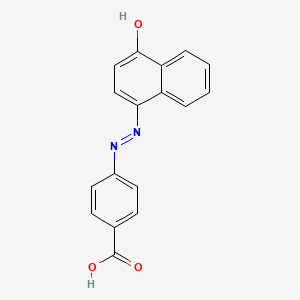
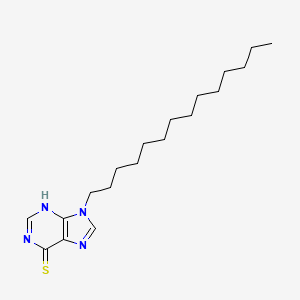
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![3,5-Dibromo-4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14004407.png)
![Dimethyl 2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B14004413.png)
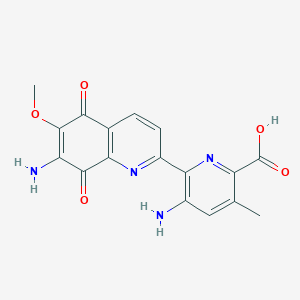
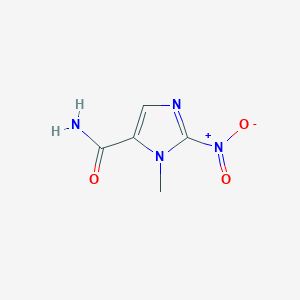
![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene](/img/structure/B14004436.png)
![S-[2,6-dichloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14004437.png)
